(22E,24R)-Stigmasta-4,22-dien-3-one
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Overview
Description
(22E,24R)-Stigmasta-4,22-dien-3-one is a naturally occurring steroid compound. It is part of the sterol family, which are essential components of cell membranes in plants and animals. This compound is particularly notable for its presence in marine sponges and certain plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one typically involves the following steps:
Starting Material: The synthesis often begins with a sterol precursor such as stigmasterol.
Oxidation: The precursor undergoes oxidation to introduce a ketone group at the C-3 position.
Isomerization: The double bonds are isomerized to achieve the desired (22E,24R) configuration.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, it follows similar steps to the laboratory synthesis but on a larger scale, often using more robust and scalable reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (22E,24R)-Stigmasta-4,22-dien-3-one can undergo further oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Forms oxidized sterols.
Reduction: Produces stigmast-4,22-dien-3-ol.
Substitution: Yields various substituted sterol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (22E,24R)-Stigmasta-4,22-dien-3-one is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying sterol chemistry and reactions.
Biology
Biologically, this compound is significant in studying cell membrane structures and functions. It helps in understanding the role of sterols in membrane fluidity and permeability.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in cholesterol metabolism and cardiovascular health.
Industry
Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an additive in cosmetic formulations for its skin-beneficial properties .
Mechanism of Action
The mechanism of action of (22E,24R)-Stigmasta-4,22-dien-3-one involves its interaction with cell membranes and enzymes. It modulates membrane fluidity and permeability, influencing various cellular processes. The compound also interacts with enzymes involved in steroid metabolism, affecting pathways such as cholesterol synthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Stigmasterol: A precursor in the synthesis of (22E,24R)-Stigmasta-4,22-dien-3-one, sharing similar structural features.
Cholesterol: Another sterol with a similar backbone but differing in the side chain and functional groups.
Ergosterol: Found in fungi, similar in structure but with different double bond positions.
Uniqueness
This compound is unique due to its specific double bond configuration and the presence of a ketone group at the C-3 position. This configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
(22E,24R)-Stigmasta-4,22-dien-3-one is a steroid compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, and antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
This compound is a derivative of stigmastane steroids. Its structure features a double bond at the 4 and 22 positions and a ketone group at the 3 position. The compound's molecular formula is C27H44O, with a molecular weight of 400.65 g/mol.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, protecting cells from oxidative stress. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell lines .
2. Anticancer Effects
The compound has been investigated for its anticancer potential against several cancer types:
- Melanoma : In vitro studies revealed that this compound inhibited the proliferation of melanoma cells significantly.
- Prostate Cancer : It demonstrated cytotoxicity against prostate cancer cell lines with an IC50 value of approximately 0.3 mM .
- Gastric Cancer : Similar inhibitory effects were observed in gastric cancer cells, suggesting a broad spectrum of anticancer activity .
The following table summarizes the anticancer activity across different cell lines:
Cancer Type | Cell Line | IC50 (mM) |
---|---|---|
Melanoma | A375 | Not specified |
Prostate | LNCaP | 0.3 |
Gastric | AGS | Not specified |
3. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated its effectiveness against Mycobacterium tuberculosis, making it a potential candidate for antitubercular therapy . Additionally, it has demonstrated activity against other bacterial strains in preliminary assays.
4. Neuroprotective Effects
In recent research, this compound was identified as having neuroprotective properties in models of neurodegenerative diseases. The compound appears to modulate inflammatory pathways and reduce neuronal apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- In Silico Studies : Molecular docking studies have suggested strong interactions between this compound and viral proteins associated with White Spot Syndrome Virus (WSSV), indicating potential antiviral applications .
- In Vitro Assays : Various in vitro assays have confirmed its cytotoxic effects on tumor cells and its ability to induce apoptosis through caspase activation mechanisms.
- Antioxidant Mechanisms : The antioxidant activity was measured using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP), showing significant protective effects against oxidative damage in cellular models .
Properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
MKGZDUKUQPPHFM-PHEXLZNCSA-N |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.